Cas no 208522-10-5 ((S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid)
(S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
- (2R)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Boc-(S)-2-amino-5-methylhexanoic acid
- Boc-D-HoLeu-OH
- (R)-2-(tert-butoxycarbonylamino)-5-methylhexanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
- (S)-2-(tert-butoxycarbonylamino)-5-methylhexanoic acid
- L-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5-methyl-
- SCHEMBL6508453
- (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-METHYLHEXANOIC ACID
- 208522-10-5
- MFCD00273432
- EN300-7140879
- (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (Boc-L-hLeu-OH)
- (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoicacid
- DB-160936
- AS-70094
- (2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- AKOS027320875
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid
- CS-0154062
- (S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
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- MDL: MFCD00273432
- Inchi: 1S/C12H23NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1
- InChI Key: PMBPWNBVQINJRH-VIFPVBQESA-N
- SMILES: O(C(N[C@H](C(=O)O)CCC(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 245.16300
- Monoisotopic Mass: 245.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- XLogP3: 2.6
Experimental Properties
- PSA: 79.12000
- LogP: 2.60490
(S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM220542-5g |
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid |
208522-10-5 | 95% | 5g |
$359 | 2021-06-09 | |
| Chemenu | CM220542-10g |
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid |
208522-10-5 | 95% | 10g |
$539 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI293-200mg |
(S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid |
208522-10-5 | 95+% | 200mg |
359.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI293-1g |
(S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid |
208522-10-5 | 95+% | 1g |
1078.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI293-5g |
(S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid |
208522-10-5 | 95+% | 5g |
4308CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VI293-50mg |
(S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid |
208522-10-5 | 95+% | 50mg |
144.0CNY | 2021-07-17 | |
| Chemenu | CM220542-5g |
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid |
208522-10-5 | 95% | 5g |
$447 | 2023-02-18 | |
| Chemenu | CM220542-10g |
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid |
208522-10-5 | 95% | 10g |
$539 | 2022-09-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B79040-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid |
208522-10-5 | 95% | 1g |
¥591.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B79040-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid |
208522-10-5 | 95% | 250mg |
¥746.0 | 2022-10-09 |
(S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid Suppliers
(S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
Compound Introduction: (S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (CAS No. 208522-10-5)
(S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, identified by its CAS number 208522-10-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its chiral center and protective group, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it particularly valuable in the development of enantiomerically pure drugs, which are essential for achieving optimal therapeutic efficacy while minimizing adverse effects.
The molecular structure of (S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid consists of a hexanoic acid backbone with an amine group protected by a tert-butoxycarbonyl (Boc) moiety. The presence of the Boc group not only enhances the stability of the amine functionality during synthetic procedures but also allows for selective deprotection under mild acidic conditions. This characteristic makes the compound an indispensable building block in multi-step synthetic routes, particularly in the preparation of peptidomimetics and other complex biomolecules.
In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The enantiopure form of (S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid plays a pivotal role in these applications, enabling chemists to construct highly specific molecular architectures with minimal racemization. This is particularly important in drug discovery, where the stereochemistry of a molecule can significantly influence its biological activity and pharmacokinetic properties.
One of the most compelling applications of this compound is in the synthesis of protease inhibitors, which are critical for treating a wide range of diseases, including cancer and infectious disorders. Proteases are enzymes that play a key role in various physiological processes, and their inhibition can lead to therapeutic benefits. The structural motif present in (S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid allows for the precise tailoring of inhibitors that can selectively target specific protease enzymes, thereby enhancing drug specificity and reducing off-target effects.
Recent advancements in computational chemistry have further highlighted the utility of this compound. Molecular modeling studies have demonstrated that the Boc-protected amine moiety can be effectively incorporated into peptide-like scaffolds without disrupting overall molecular conformation. This has opened up new avenues for designing novel drug candidates with improved solubility and bioavailability. Additionally, machine learning algorithms have been employed to predict optimal reaction conditions for the synthesis of derivatives of (S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, streamlining the drug discovery process.
The pharmaceutical industry has also explored the use of this compound in peptidomimetic chemistry. Peptidomimetics are synthetic analogs of natural peptides that exhibit similar biological activity but with improved pharmacological properties. The ability to introduce diverse functional groups into peptidomimetics while maintaining structural integrity is crucial for their development. The versatility of (S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid as a building block has facilitated the creation of novel peptidomimetics with enhanced stability and reduced immunogenicity.
In conclusion, (S)-2-((Tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (CAS No. 208522-10-5) represents a significant advancement in synthetic chemistry, offering unique advantages in the development of enantiomerically pure drugs and peptidomimetics. Its structural features and reactivity make it an invaluable tool for medicinal chemists seeking to design next-generation therapeutics. As research continues to uncover new applications for this compound, its importance in pharmaceutical innovation is expected to grow even further.
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